Acridine, 3,5-diamino-
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Overview
Description
Acridine-3,5-diamine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine-3,5-diamine typically involves the Ullmann condensation reaction. In this process, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridine derivatives .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acridone derivatives, while substitution reactions can introduce various functional groups onto the acridine ring .
Scientific Research Applications
Acridine-3,5-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Acts as a fluorescent probe for visualizing biomolecules.
Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.
Industry: Used in the production of dyes and fluorescent materials
Mechanism of Action
The mechanism of action of acridine-3,5-diamine primarily involves DNA intercalation. This process disrupts DNA synthesis and transcription by inserting itself between adjacent base pairs of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
- Acriflavine
- Proflavine
- Quinacrine
Uniqueness
Acridine-3,5-diamine is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. For example, it has been shown to have stronger inhibitory effects on acetylcholinesterase compared to its analogues .
Properties
IUPAC Name |
acridine-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-5-4-8-6-9-2-1-3-11(15)13(9)16-12(8)7-10/h1-7H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRXBQGINRDTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C(C=C3)N)N=C2C(=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193518 |
Source
|
Record name | Acridine, 3,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40505-25-7 |
Source
|
Record name | Acridine, 3,5-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine, 3,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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